molecular formula C16H18O4S4 B13856161 S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate

S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate

Cat. No.: B13856161
M. Wt: 402.6 g/mol
InChI Key: MAPLOTAZHYXGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate: is an organic compound with the molecular formula C3H8O4S4. It is known for its unique structure, which includes a biphenyl core linked by methylene bridges to sulfonothioate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate typically involves the reaction of biphenyl derivatives with sulfonating agents. One common method is the mechanochemical sulfonation of aromatic compounds using NaHSO4·H2O and P2O5 under high-speed ball milling conditions . This process generates sulfonic acids in situ, which then react with biphenyl derivatives to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar mechanochemical processes, scaled up to accommodate larger quantities. The use of high-speed ball milling is advantageous due to its efficiency, higher product yields, and elimination of harmful organic solvents .

Chemical Reactions Analysis

Types of Reactions: S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides .

Mechanism of Action

The mechanism of action of S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate involves its interaction with specific molecular targets and pathways. As a sulfonothioate, it can act as an alkylating agent, reacting with nucleophilic sites within cells. This interaction can lead to the modification of proteins and nucleic acids, affecting various cellular processes .

Comparison with Similar Compounds

Uniqueness: S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate is unique due to its combination of a biphenyl core and sulfonothioate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H18O4S4

Molecular Weight

402.6 g/mol

IUPAC Name

1-(methylsulfonylsulfanylmethyl)-4-[4-(methylsulfonylsulfanylmethyl)phenyl]benzene

InChI

InChI=1S/C16H18O4S4/c1-23(17,18)21-11-13-3-7-15(8-4-13)16-9-5-14(6-10-16)12-22-24(2,19)20/h3-10H,11-12H2,1-2H3

InChI Key

MAPLOTAZHYXGIC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCC1=CC=C(C=C1)C2=CC=C(C=C2)CSS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.